![molecular formula C18H18N4O2S B11630701 (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)
(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylamino group. The final steps involve the formation of the imidazolidinone ring and the acetylation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different imidazolidinone derivatives.
Scientific Research Applications
(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and imidazolidinone-based molecules. Examples are:
- Quinoline-3-carboxylic acid derivatives
- Imidazolidin-2-one derivatives
Uniqueness
What sets (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[[2-(dimethylamino)-7-methylquinolin-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-6-12-8-13(16(21(3)4)19-14(12)7-10)9-15-17(24)20-18(25)22(15)11(2)23/h5-9H,1-4H3,(H,20,24,25)/b15-9- |
InChI Key |
RMGUPSBGOQRNHN-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)NC(=S)N3C(=O)C)N(C)C |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)NC(=S)N3C(=O)C)N(C)C |
Origin of Product |
United States |
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